molecular formula C10H10F3N B8576053 1H-Inden-1-amine, 2,3-dihydro-6-(trifluoromethyl)-, (1R)-

1H-Inden-1-amine, 2,3-dihydro-6-(trifluoromethyl)-, (1R)-

Cat. No. B8576053
M. Wt: 201.19 g/mol
InChI Key: ZLXDFXSCHGSKFJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04132737

Procedure details

The hydrochloride salt of 6-trifluoromethyl-1-aminoindane was prepared by dissolving the amine base in ether and saturating the etheral solution with gaseous HCl. The hydrochloride salt precipitated and was separated by filtration. 300 mg. of a colorless solid were obtained melting with partial decomposition at about 250° C. and showing a single spot on TLC were obtained. 6-Trifluoromethyl-1-aminoindane hydrochloride thus prepared melted above 260° C. after recrystallization from a methanol-ethyl acetate solvent mixture; pKa = 8.52.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:15])([F:14])[C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][CH:10]2[NH2:13])=[CH:6][CH:5]=1>CCOCC>[F:2][C:3]([F:14])([F:15])[C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][CH:10]2[NH2:13])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC(C1=CC=C2CCC(C2=C1)N)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
saturating the etheral solution with gaseous HCl
CUSTOM
Type
CUSTOM
Details
The hydrochloride salt precipitated
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
of a colorless solid were obtained
CUSTOM
Type
CUSTOM
Details
melting with partial decomposition at about 250° C.
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
melted above 260° C.
CUSTOM
Type
CUSTOM
Details
after recrystallization from a methanol-ethyl acetate solvent mixture

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C1=CC=C2CCC(C2=C1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04132737

Procedure details

The hydrochloride salt of 6-trifluoromethyl-1-aminoindane was prepared by dissolving the amine base in ether and saturating the etheral solution with gaseous HCl. The hydrochloride salt precipitated and was separated by filtration. 300 mg. of a colorless solid were obtained melting with partial decomposition at about 250° C. and showing a single spot on TLC were obtained. 6-Trifluoromethyl-1-aminoindane hydrochloride thus prepared melted above 260° C. after recrystallization from a methanol-ethyl acetate solvent mixture; pKa = 8.52.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:15])([F:14])[C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][CH:10]2[NH2:13])=[CH:6][CH:5]=1>CCOCC>[F:2][C:3]([F:14])([F:15])[C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][CH:10]2[NH2:13])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC(C1=CC=C2CCC(C2=C1)N)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
saturating the etheral solution with gaseous HCl
CUSTOM
Type
CUSTOM
Details
The hydrochloride salt precipitated
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
of a colorless solid were obtained
CUSTOM
Type
CUSTOM
Details
melting with partial decomposition at about 250° C.
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
melted above 260° C.
CUSTOM
Type
CUSTOM
Details
after recrystallization from a methanol-ethyl acetate solvent mixture

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C1=CC=C2CCC(C2=C1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.